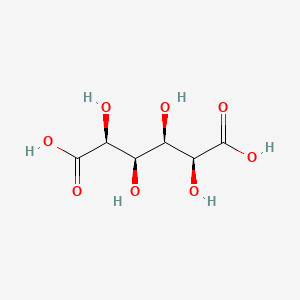
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is a stereoisomer of hexanedioic acid, characterized by the presence of four hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid can be achieved through several methods. One common approach involves the use of D-glucuronolactone as a starting material. The enantiospecific synthesis involves multiple steps, including hydrolysis and reduction reactions . Another method involves the oxidation of tetra acetyl dapagliflozin using manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation and sodium azide for substitution reactions . The conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of stereospecific compounds .
Biology
In biology, this compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules .
Medicine
Industry
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved include metabolic and signaling pathways that regulate various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapagliflozin: A sodium-glucose cotransporter type II inhibitor with a similar structure.
Empagliflozin: Another SGLT2 inhibitor with structural similarities.
Sotagliflozin: An SGLT2 inhibitor with comparable properties.
Uniqueness
What sets (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it a valuable compound for synthesizing stereospecific molecules and studying stereochemical effects in various reactions.
Eigenschaften
CAS-Nummer |
33012-63-4 |
|---|---|
Molekularformel |
C6H10O8 |
Molekulargewicht |
210.14 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1 |
InChI-Schlüssel |
DSLZVSRJTYRBFB-MMPJQOAZSA-N |
Isomerische SMILES |
[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


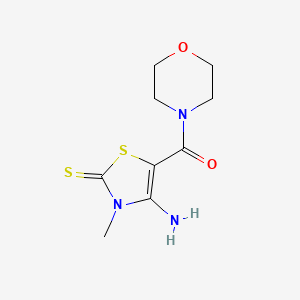

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
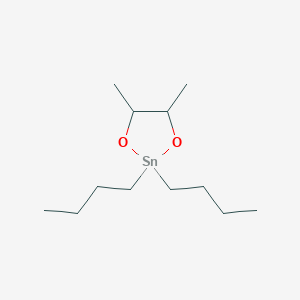
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
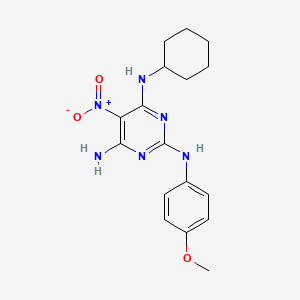
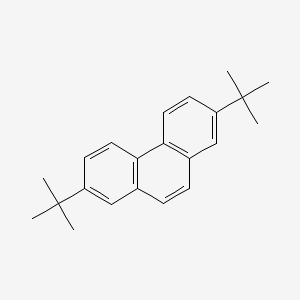
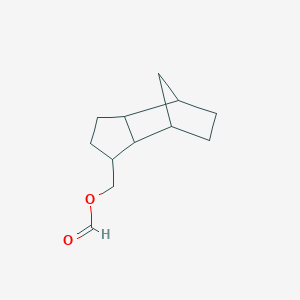

![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
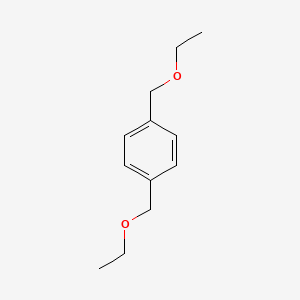
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)
